molecular formula C11H11NO4S B607046 Deferitrin CAS No. 239101-33-8

Deferitrin

Katalognummer B607046
CAS-Nummer: 239101-33-8
Molekulargewicht: 253.27
InChI-Schlüssel: OEUUFNIKLCFNLN-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deferitrin is a small molecule under investigation in clinical trials . It is being studied for its potential use in patients with transfusional iron overload secondary to Beta-thalassemia . It is an orally active, tridentate, iron chelator derived from desferrithiocin, specifically modified to minimize toxicity associated with the parent compound .


Synthesis Analysis

The synthesis of Deferitrin involves structure-activity relationship studies that led to the discovery of a number of polyether analogues with excellent iron clearing properties with little, if any, impact on renal function .


Molecular Structure Analysis

Deferitrin has a molecular formula of C11H11NO4S and a molecular weight of 253.28 . The Deferitrin molecule contains a total of 29 bonds, including 18 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), 2 hydroxyl groups, and 1 sulfide .


Physical And Chemical Properties Analysis

Deferitrin has a molecular formula of C11H11NO4S and a molecular weight of 253.28 . It is stored as a powder at -20°C .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Hematology .

Summary of the Application

Deferitrin is an orally active, tridentate, iron chelator under development to treat chronic iron overload conditions resulting from transfusion therapy . It’s derived from desferrithiocin, specifically modified to minimize toxicity associated with the parent compound .

Methods of Application or Experimental Procedures

In a Phase 1 trial, Deferitrin was administered as a liquid or as capsules at five dose levels from 3 to 15 mg/kg . Blood samples were taken at intervals up to 24 hours to characterize the pharmacokinetics of Deferitrin, and 24-hour urine collections were conducted to measure Deferitrin excretion .

Results or Outcomes

Deferitrin was well tolerated with no serious adverse events while patients were confined . The AUC for the fed and fasted states were similar, both for the liquid and capsule, suggesting that bioavailability is not impaired by food . From 13 to 48% of the drug was present in serum as the 2:1 deferitrin: iron complex .

Efficacy in Metabolic Iron Balance Studies

Specific Scientific Field

This application falls under the field of Metabolic Studies .

Summary of the Application

Deferitrin has demonstrated efficacy and an acceptable toxicity profile in preclinical evaluations in primates . It was explored for its efficacy in iron-overloaded patients with β-thalassemia major .

Methods of Application or Experimental Procedures

Total iron balance studies were carried out wherein the effectiveness of single daily ascending doses of Deferitrin (4.5, 6.75, 11 and 17 mg/kg/day) was compared with that of a standard DFO regimen . Twenty patients were admitted to a clinical research center for 28 days and placed on fixed individualized low-iron diets .

Results or Outcomes

The response to Deferitrin was highly variable at each dose studied, there being patients who responded poorly and others in whom there was a good response . Overall, iron balance ranged from 7% – 42%, nearly all of the iron excreted (0.04 – 0.14 mg/kg/day) appearing in the stool .

Safety And Hazards

Deferitrin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name

(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUUFNIKLCFNLN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deferitrin

CAS RN

239101-33-8
Record name Deferitrin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferitrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DEFERITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
112
Citations
JM Donovan, M Plone, R Dagher… - Annals of the New …, 2005 - Wiley Online Library
… deferitrin to … Deferitrin was recovered intact in the urine, with recovery of approximately 75% at all doses. Approximately 2% of the deferitrin in the urine was present as the iron-deferitrin …
Number of citations: 20 nyaspubs.onlinelibrary.wiley.com
JC Barton - Idrugs: the Investigational Drugs Journal, 2007 - europepmc.org
Deferitrin (GT-56-252) is the first drug in a class of desferrithiocin-derived hexadentate iron chelators. Genzyme Corp is developing this compound as an oral drug for the treatment of …
Number of citations: 9 europepmc.org
RC Hider, X Kong, V Abbate, R Harland, K Conlon… - Dalton …, 2015 - pubs.rsc.org
… However, the parent compound, desferrithiocin 1, a natural siderophore, 16 and its synthetic analogue deferitrin 2, both result in renal toxicity. In an attempt to develop a chelator without …
Number of citations: 26 pubs.rsc.org
R Galanello, G Forni, A Jones, A Kelly, A Willemsen… - Blood, 2007 - Elsevier
… No patients were re-challenged with deferitrin. Dosing was … Conclusions: Deferitrin dosed once daily was generally well … Deferitrin does not appear to have an acceptable therapeutic …
Number of citations: 12 www.sciencedirect.com
JC Barton - Idrugs: the Investigational Drugs Journal, 2007 - europepmc.org
Deferitrin (GT-56-252) is the first drug in a class of desferrithiocin-derived hexadentate iron chelators. Genzyme Corp is developing this compound as an oral drug for the treatment of …
Number of citations: 13 europepmc.org
JM Donovan, A Yardumian, KA Gunawardena… - Blood, 2004 - Elsevier
… Deferitrin was administered as liquid (3 and 4.5 mg/kg), or as 50 or 250 mg capsules (4.5, 8, … of deferitrin, and 24-hour urine collections were conducted to measure deferitrin excretion. …
Number of citations: 3 www.sciencedirect.com
RW Grady, M Sitarou, R Galanello, H Tamary, E Lai… - Blood, 2007 - Elsevier
… , we explored the efficacy of deferitrin in iron-overloaded … of single daily ascending doses of deferitrin (4.5, 6.75, 11 and 17 … 15 – 24 given a dose of deferitrin with breakfast. Groups of 4 …
Number of citations: 1 www.sciencedirect.com
GJ Kontoghiorghes - Expert Opinion on Emerging Drugs, 2006 - Taylor & Francis
… New chelators have reached the stage of clinical development such as deferitrin, 1-allyl-2-methyl-3-hydroxypyrid-4-one (L1NAll) and the starch deferoxamine polymers. Deferasirox has …
Number of citations: 21 www.tandfonline.com
GJ Kotonghiorghes - Drugs of the Future, 2005 - access.portico.org
… Deferitrin is a charged tridentate chelator forming a charged … and other properties of deferitrin, which is currently undergoing … Studies in primates have demonstrated that deferitrin at a …
Number of citations: 13 access.portico.org
N Birch, X Wang, HS Chong - Expert Opinion on Therapeutic …, 2006 - Taylor & Francis
… A desferrithiocin analogue, deferitrin, is presently in a Phase I trial for the treatment of iron overload diseases. Among the iron chelators being evaluated in preclinical settings are the …
Number of citations: 46 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.